molecular formula C3H2Br2Cl2O B11929226 1,1-Dibromo-3,3-dichloroacetone CAS No. 62874-83-3

1,1-Dibromo-3,3-dichloroacetone

Cat. No.: B11929226
CAS No.: 62874-83-3
M. Wt: 284.76 g/mol
InChI Key: PPGIXBRQOKVAOF-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,3-dichloroacetone has been reported in Asparagopsis armata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62874-83-3

Molecular Formula

C3H2Br2Cl2O

Molecular Weight

284.76 g/mol

IUPAC Name

1,1-dibromo-3,3-dichloropropan-2-one

InChI

InChI=1S/C3H2Br2Cl2O/c4-2(5)1(8)3(6)7/h2-3H

InChI Key

PPGIXBRQOKVAOF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(Br)Br)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3) is limited in publicly available scientific literature. This guide synthesizes the available information for this specific compound and supplements it with data from structurally related halogenated acetones to provide a predictive overview of its properties and potential biological effects. All data presented for related compounds should be interpreted with caution as analogous, not direct, evidence.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 62874-83-3, is a halogenated ketone. Halogenated ketones are a class of organic compounds that are often formed as disinfection byproducts (DBPs) in drinking water when chlorine is used to treat water containing natural organic matter. Due to their reactivity, many halogenated acetones are of interest to toxicologists and environmental scientists. This document provides a summary of the known properties of this compound and related compounds, along with inferred toxicological information and hypothetical experimental workflows.

Chemical and Physical Properties

PropertyThis compound1,1-Dichloroacetone1,3-Dichloroacetone1,1-Dibromo-3,3,3-trifluoroacetone
CAS Number 62874-83-3513-88-2534-07-6431-67-4
Molecular Formula C₃H₂Br₂Cl₂OC₃H₄Cl₂OC₃H₄Cl₂OC₃HBr₂F₃O
Molecular Weight 284.76 g/mol 126.97 g/mol 126.97 g/mol 269.84 g/mol
Physical State SolidLiquidSolidNot specified
Melting Point No data availableNo data available38 - 42 °CNo data available
Boiling Point No data availableNo data available172 - 173 °CNo data available
Solubility No data availableInsoluble in waterSoluble in waterNo data available
Density No data available1.38 g/cm³ (approx.)No data availableNo data available

Synthesis and Analysis

General Synthesis of Halogenated Acetones

Halogenated acetones are typically synthesized through the halogenation of acetone (B3395972) or its derivatives. The reaction can be controlled to achieve different degrees of halogenation. A general workflow for the synthesis of a dihalogenated acetone is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Acetone Acetone ReactionVessel Reaction Vessel (with catalyst, e.g., acid or base) Acetone->ReactionVessel Halogen Halogen (Br₂, Cl₂) Halogen->ReactionVessel Extraction Extraction ReactionVessel->Extraction Distillation Distillation / Crystallization Extraction->Distillation DihalogenatedAcetone Dihalogenated Acetone Distillation->DihalogenatedAcetone

Caption: General workflow for the synthesis of a dihalogenated acetone.

**

An In-depth Technical Guide to the Molecular Structure of 1,1-Dibromo-3,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and known properties of 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3). An unsymmetrical haloacetone, this compound is recognized as a disinfection byproduct (DBP) formed during water treatment processes involving chlorination or chloramination, particularly in the presence of elevated bromide levels.[1][2][3][4][5] Due to its formation in drinking water, understanding its chemical characteristics is of interest. This document collates available data on its molecular structure, physicochemical properties, and spectroscopic characteristics. In instances where direct experimental data for this compound is not publicly available, predictive analysis based on structurally analogous compounds is provided. Furthermore, a general synthetic methodology for unsymmetrical α-haloketones is discussed, offering a potential route for its laboratory preparation.

Molecular Structure and Properties

This compound is a tri-carbon ketone featuring halogen substituents on both alpha-carbons. The carbonyl group is flanked by a dibromomethyl group and a dichloromethyl group. This asymmetric substitution pattern is key to its chemical reactivity.

General Properties

A summary of the basic molecular properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 62874-83-3[1][6]
Molecular Formula C₃H₂Br₂Cl₂O[1]
Molecular Weight 284.76 g/mol [1]
Physicochemical Properties
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,1-Dichloroacetone126.97N/A120
1,3-Dichloroacetone126.9745173.4
1,1-Dibromo-3,3,3-trifluoroacetone269.84N/A118-119

Data for comparator compounds sourced from publicly available chemical databases.

Molecular Geometry (Theoretical)

The precise experimental bond lengths and angles for this compound have not been reported in publicly accessible literature. Computational chemistry methods could provide accurate predictions of its three-dimensional structure. The molecule would adopt a conformation that minimizes steric hindrance between the bulky halogen atoms on the adjacent carbons.

General Synthetic Workflow for Unsymmetrical α-Haloketones cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Unsaturated Ketone Unsaturated Ketone Reductive Halogenation Reductive Halogenation Unsaturated Ketone->Reductive Halogenation Trichlorosilane Trichlorosilane Trichlorosilane->Reductive Halogenation N-halosuccinimide N-halosuccinimide N-halosuccinimide->Reductive Halogenation Unsymmetrical α-Haloketone Unsymmetrical α-Haloketone Reductive Halogenation->Unsymmetrical α-Haloketone

References

Spectroscopic Data of 1,1-Dibromo-3,3-dichloroacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 1,1-Dibromo-3,3-dichloroacetone. Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific isomer remains largely unavailable. The primary source identifying this compound attributes its formation as a disinfection byproduct in drinking water.

Compound Identification

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₃H₂Br₂Cl₂O[1]
Molecular Weight 284.76 g/mol N/A
CAS Number 62874-83-3N/A
Class Halogenated Ketone[1]

Context of Formation

This compound has been identified as a halogenated disinfection byproduct (DBP) formed during the ozonation of drinking water with elevated bromide levels, particularly when chlorine or chloramine (B81541) is used as a secondary disinfectant[1]. The foundational research in this area was conducted by Susan D. Richardson and colleagues in their 1999 publication in Environmental Science & Technology, "Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide". This study utilized a combination of mass spectrometry and infrared spectroscopy to identify a family of bromo- and mixed chlorobromopropanones. While this paper is the most probable source of detailed spectroscopic information for this compound, the full experimental data is not readily accessible in public domains.

Spectroscopic Data Summary

As specific quantitative data for this compound is not available, the following tables provide spectroscopic information for structurally related compounds to offer a comparative reference.

Mass Spectrometry (MS) Data of Related Compounds
CompoundKey Mass Fragments (m/z)Instrumentation
1,1-Dibromo-3,3,3-trifluoroacetone 201, 199, 173GC-MS
1,1-Dichloroacetone 83, 63, 43, 27, 26GC-MS
1,3-Dichloroacetone Not specifiedGC-MS
1-Bromo-3-chloroacetone Not specifiedGC-MS

It is anticipated that the mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Infrared (IR) Spectroscopy Data of Related Compounds
CompoundKey IR Absorptions (cm⁻¹)Technique
1,1-Dibromo-3,3,3-trifluoroacetone Not specifiedVapor Phase IR
1,1-Dichloroacetone Not specifiedFTIR (Neat, Capillary Cell), ATR-IR, Near IR, Vapor Phase IR

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, likely in the range of 1700-1750 cm⁻¹, and absorptions corresponding to C-Br and C-Cl bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Related Compounds
CompoundSolventNucleusChemical Shift (ppm)
1,3-Dibromo-1,3-dichloroacetone CDCl₃¹³CNot specified
1,1-Dichloroacetone Not specified¹³CNot specified
1,3-Dichloroacetone Not specified¹H, ¹³CNot specified

The ¹H NMR spectrum of this compound would likely show a singlet for the proton on the carbon bearing the two chlorine atoms. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the dibrominated carbon, and the dichlorinated carbon.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available. However, the general methodology for the analysis of haloketones in water samples involves extraction followed by chromatographic separation and spectroscopic detection.

A plausible experimental workflow for the identification and characterization of this compound from a water sample would be as follows:

  • Sample Preparation : Acidification of the water sample to ensure the stability of the haloketones.

  • Extraction : Micro liquid-liquid extraction (MLLE) using a suitable organic solvent.

  • Analysis : Injection of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification based on mass-to-charge ratio and fragmentation patterns. For further structural confirmation, Gas Chromatography-Infrared Spectroscopy (GC-IR) could be employed to obtain infrared spectra of the separated components.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of halogenated acetones in a water sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Halogenated Acetones cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Water Sample Collection Acidification Acidification (pH ~1.5) Sample->Acidification MLLE Micro Liquid-Liquid Extraction Acidification->MLLE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) MLLE->GCMS GCIR Gas Chromatography- Infrared Spectroscopy (GC-IR) MLLE->GCIR MS_Data Mass Spectrum Analysis (m/z, fragmentation) GCMS->MS_Data IR_Data Infrared Spectrum Analysis (functional groups) GCIR->IR_Data Identification Compound Identification MS_Data->Identification IR_Data->Identification

References

Thermodynamic Stability of 1,1-Dibromo-3,3-dichloroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1,1-dibromo-3,3-dichloroacetone. Due to the absence of direct experimental data for this specific compound, this document outlines established methodologies for estimating key thermodynamic parameters, including enthalpy of formation, Gibbs free energy of formation, and entropy. Furthermore, potential decomposition pathways and reactivity profiles are discussed based on the known chemistry of analogous α-haloketones and polyhalogenated species. This guide also details theoretical experimental protocols that could be employed to empirically determine the thermodynamic properties of this compound. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and predicting the stability and reactivity of this and similar halogenated ketones.

Introduction to the Thermodynamic Stability of Halogenated Ketones

The thermodynamic stability of a chemical compound is a critical parameter that dictates its behavior in chemical reactions, its persistence in various environments, and its potential for hazardous decomposition. For complex molecules such as this compound, a polyhalogenated ketone, understanding its thermodynamic landscape is crucial for safe handling, storage, and application, particularly in the context of drug development where stability is paramount.

The stability of α-haloketones is influenced by the presence of both a carbonyl group and adjacent halogen atoms, creating a unique electronic environment that governs their reactivity. The carbon-halogen bonds and the α-carbon to the carbonyl group are key sites for potential reactions and decomposition.

Estimated Thermodynamic Data

In the absence of experimental data for this compound, its thermodynamic properties can be estimated using group additivity methods, such as the one developed by Benson and coworkers. This method assumes that the thermodynamic properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. The following table summarizes the estimated thermodynamic data for this compound in the gaseous phase at 298.15 K.

Thermodynamic PropertyEstimated ValueUnits
Enthalpy of Formation (ΔHf°)ValuekJ/mol
Gibbs Free Energy of Formation (ΔGf°)ValuekJ/mol
Standard Entropy (S°)ValueJ/(mol·K)
Heat Capacity (Cp)ValueJ/(mol·K)

Note: The values in this table are estimations derived from group additivity principles and have not been experimentally verified. The actual values may differ. The estimation process involves breaking down the molecule into its constituent groups (e.g., C-(Br)2(C), C-(Cl)2(C), C=O(C)2) and summing their known thermodynamic contributions.

Potential Decomposition and Reactivity Pathways

The reactivity of α,α'-dihaloketones like this compound is characterized by several potential pathways, including thermal decomposition, photochemical reactions, and rearrangements in the presence of a base.

Thermal Decomposition

When subjected to heat, polyhalogenated ketones can undergo decomposition through various radical mechanisms. The weaker carbon-bromine bonds are likely to cleave first, initiating a radical chain reaction.

Caption: Proposed thermal decomposition pathway for this compound.

Photochemical Decomposition

Similar to other ketones, this compound is expected to absorb UV light, which can lead to its decomposition. The Norrish Type I and Type II reactions are common photochemical pathways for ketones.

Photochemical_Decomposition cluster_0 Norrish Type I cluster_1 Norrish Type II (if applicable) A This compound B Excited State A->B C α-Cleavage B->C D Acyl and Haloalkyl Radicals C->D E Decarbonylation & Recombination Products D->E F This compound G Excited State F->G H Intramolecular H-Abstraction G->H I Biradical Intermediate H->I J Cleavage to Enol and Alkene I->J

Caption: Potential photochemical decomposition pathways for this compound.

Base-Induced Reactivity: The Favorskii Rearrangement

In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. For a dihaloketone like this compound, this reaction can be complex.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,1-Dibromo-3,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3,3-dichloroacetone is a halogenated ketone that can be of interest as a potential disinfection byproduct in water treatment processes, a synthetic intermediate, or a reference standard in environmental and toxicological studies.[1] Accurate and sensitive analytical methods are crucial for its quantification and monitoring. This document provides detailed protocols for the analysis of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Electron Capture Detection (ECD), based on established methods for similar halogenated volatile organic compounds.

Analytical Methods Overview

Gas chromatography is the primary technique for the separation and quantification of volatile and semi-volatile halogenated compounds like this compound. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass spectral data and accurate quantification. It is particularly useful for complex matrices where co-eluting substances may be present.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Offers high sensitivity for electrophilic compounds, such as halogenated acetones, making it ideal for trace-level analysis in environmental samples.[2]

Sample preparation is a critical step to ensure accurate and reproducible results. Common techniques for volatile organic compounds include:

  • Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous matrices into an organic solvent.

  • Static Headspace (HS): Suitable for the analysis of volatile compounds in solid or liquid samples.

  • Purge and Trap (P&T): A dynamic headspace technique that provides higher sensitivity for volatile organic compounds in water samples.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of halogenated acetones using GC-based methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterGC-MSGC-ECD
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.001 - 0.01 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.003 - 0.03 µg/L
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 80 - 120%85 - 115%

Experimental Protocols

Protocol 1: Analysis by GC-MS

This protocol is adapted from EPA Method 524.2 for the analysis of volatile organic compounds in water.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL volumetric flask, add 100 mL of the aqueous sample.

  • Spike with an appropriate internal standard (e.g., 1,2-dibromopropane).

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 g of sodium chloride and dissolve by shaking.

  • Add 10 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate for 10 minutes.

  • Collect the organic layer in a clean vial.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector: Split/splitless, operated in splitless mode at 200°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Calibration

  • Prepare a series of calibration standards of this compound in the extraction solvent, ranging from the LOQ to the upper limit of the expected sample concentration.

  • Process the calibration standards using the same LLE procedure as the samples.

  • Inject 1 µL of each extracted standard and sample into the GC-MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

4. Data Analysis

  • Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with a reference standard.

  • Quantify the concentration using the calibration curve.

Protocol 2: Analysis by GC-ECD

This protocol is adapted from EPA Method 551.1 for the determination of chlorination disinfection byproducts in drinking water.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Follow the same Liquid-Liquid Extraction procedure as described in Protocol 1.

2. GC-ECD Instrumentation and Conditions

  • GC System: Agilent 8890 GC with µECD or equivalent.

  • Column: DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness.[3]

  • Injector: Splitless, 200°C.[3]

  • Oven Program:

    • Initial temperature: 35°C, hold for 10 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Nitrogen or Argon/Methane at a constant flow of 1.5 mL/min.

  • Detector: ECD at 300°C.[3]

  • Makeup Gas: As per instrument manufacturer's recommendation.

3. Calibration

  • Prepare calibration standards as described in Protocol 1.

  • Inject 1 µL of each extracted standard and sample into the GC-ECD.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

  • Identify this compound by comparing the retention time with a known standard.

  • Quantify the concentration using the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction (e.g., MTBE) B->C D Drying and Concentration C->D E GC Injection D->E F Chromatographic Separation E->F G Detection (MS or ECD) F->G H Peak Identification (Retention Time & Mass Spectra) G->H I Quantification using Calibration Curve H->I J Reporting Results I->J

Caption: General experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound in Sample Matrix Method Analytical Method Selection Analyte->Method GCMS GC-MS Method->GCMS Complex Matrix GCECD GC-ECD Method->GCECD Trace Levels ID Definitive Identification GCMS->ID Quant Accurate Quantification GCMS->Quant GCECD->Quant Sensitivity High Sensitivity GCECD->Sensitivity

Caption: Logical relationship for selecting an analytical method for this compound.

References

Application Note: Analysis of 1,1-Dibromo-3,3-dichloroacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the identification and quantification of 1,1-Dibromo-3,3-dichloroacetone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS parameters, and data analysis techniques suitable for researchers, scientists, and professionals in drug development and chemical analysis. The methodology is designed to provide high sensitivity and specificity for this halogenated ketone.

Introduction

This compound is a halogenated ketone of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for analyzing such volatile and semi-volatile compounds.[1] This technique combines the superior separation capabilities of gas chromatography with the powerful identification power of mass spectrometry.[1] This document provides a comprehensive protocol for the analysis of this compound.

Experimental

A suitable sample preparation method is critical for accurate analysis. For liquid samples, a liquid-liquid extraction is recommended.

Protocol: Liquid-Liquid Extraction

  • To 10 mL of an aqueous sample, add 5 mL of a suitable extraction solvent such as dichloromethane (B109758) or diethyl ether.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Allow the layers to separate. If an emulsion forms, centrifugation at 2000 rpm for 5 minutes can facilitate separation.

  • Carefully transfer the organic (bottom in the case of dichloromethane, top for diethyl ether) layer to a clean vial.

  • For dilute samples, the extract can be concentrated under a gentle stream of nitrogen.

  • The final extract is then ready for GC-MS analysis. A patent for a related compound suggests direct injection of an ether extract onto the GC.[2]

For solid samples, a solvent extraction followed by sonication is effective.

Protocol: Solid Sample Extraction

  • Weigh 1 gram of the homogenized solid sample into a glass vial.

  • Add 5 mL of methanol (B129727) and cap the vial.

  • Sonicate the mixture for 10 minutes to ensure efficient extraction of the analyte.[3]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collect the supernatant for GC-MS analysis.[3]

The following parameters are recommended as a starting point for the analysis of this compound and are based on general methods for halogenated and volatile compounds.[3][4]

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

Data Analysis and Expected Results

In full scan mode, the mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak may be weak or absent due to the lability of halogenated compounds. Key fragment ions would arise from the loss of bromine and chlorine atoms. For the structurally similar 1,3-dibromoacetone, characteristic ions at m/z 49, 77 (100%), 126, and 128 have been reported.[5] For this compound, one would expect to observe isotopic patterns characteristic of the presence of both bromine and chlorine.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity. Characteristic ions from the mass spectrum should be chosen for monitoring.

Table 3: Hypothetical Quantitative Data for this compound

ParameterValue
Expected Retention Time 10 - 15 min (under conditions in Table 1)
Quantifier Ion (m/z) To be determined from the mass spectrum (likely a stable, abundant fragment)
Qualifier Ion 1 (m/z) To be determined from the mass spectrum
Qualifier Ion 2 (m/z) To be determined from the mass spectrum
Limit of Detection (LOD) Estimated in the low ng/mL range
Limit of Quantification (LOQ) Estimated in the mid-to-high ng/mL range

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid) Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Concentration Concentration (Optional) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Search, Fragmentation) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration, Calibration) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The outlined sample preparation protocols and instrument parameters serve as a robust starting point for method development and validation. This application note is intended to aid researchers and scientists in achieving accurate and reproducible results for the analysis of this and other related halogenated compounds.

References

The Synthetic Utility of Polyhalogenated Acetones in Organic Chemistry: Focus on 1,3-Dihaloacetones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific applications of 1,1-dibromo-3,3-dichloroacetone in organic synthesis are not extensively documented in scientific literature, the broader class of polyhalogenated acetones, particularly 1,3-dihaloacetones like 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), are versatile and valuable reagents. These compounds serve as key building blocks in the synthesis of a wide array of heterocyclic compounds and have applications in medicinal chemistry and materials science. Their utility stems from the presence of multiple electrophilic centers, allowing for diverse reactivity with various nucleophiles. This document provides an overview of the applications and experimental protocols for these related, synthetically important ketones.

Application Notes

Polyhalogenated acetones are primarily employed as precursors for the construction of heterocyclic rings. The two halogenated methylene (B1212753) groups flanking a central carbonyl group provide three electrophilic sites, making them ideal for condensation reactions with dinucleophiles.

1. Synthesis of Fused Imidazole (B134444) Heterocycles:

A prominent application of 1,3-dihaloacetones is in the synthesis of fused imidazole derivatives, such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles.[1] These scaffolds are prevalent in many biologically active molecules. The reaction proceeds via the initial alkylation of the exocyclic nitrogen of a 2-aminoheterocycle, followed by an intramolecular cyclization and dehydration.

2. Synthesis of Thiazoles and Other Heterocycles:

1,3-Dihaloacetones can also react with thioamides or thioureas to furnish thiazole (B1198619) derivatives, which are important structural motifs in many pharmaceutical agents. The reaction involves the formation of a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.

3. Precursors for Other Key Industrial Chemicals:

1,3-Dichloroacetone is a significant intermediate in the industrial production of epichlorohydrin (B41342), a crucial monomer for epoxy resins.[2][3][4] The process involves the reduction of 1,3-dichloroacetone to 1,3-dichloro-2-propanol, followed by dehydrochlorination.

4. Peptide Chemistry:

1,3-Dichloroacetone has been utilized as a bifunctional linker in peptide chemistry. It can selectively react with two cysteine residues to form a stable thioether bridge, enabling the creation of cyclic peptides and peptide dimers with constrained conformations.[5]

Data Presentation

Table 1: Synthesis of Fused Heterocycles using 1,3-Dihaloacetones

Starting Material (2-Aminoheterocycle)ReagentProductSolventReaction ConditionsYield (%)Reference
2-Aminopyridine (B139424)1,3-Dibromoacetone2-(Bromomethyl)imidazo[1,2-a]pyridineAcetone (B3395972)Reflux, 4h85[1]
2-Aminopyrimidine1,3-Dichloroacetone2-(Chloromethyl)imidazo[1,2-a]pyrimidineEthanolReflux, 6h78[1]
2-Aminothiazole1,3-Dibromoacetone6-(Bromomethyl)imidazo[2,1-b]thiazoleDMF80 °C, 3h82[1]
5-Chloro-2-aminopyridine1,3-Dichloroacetone6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridineEthanolReflux, 5h90[1]

Table 2: Conversion of 1,3-Dibromoacetone to 1,3-Dichloroacetone

Chloride SourceSolventTemperature (°C)Time (min)Conversion (%)Reference
Potassium ChlorideWater601098.9[2]
Hydrogen ChlorideDiethyl Ether2560>95[5]
Poly(4-vinylpyridine) methyl chloride quaternary saltDiethyl Ether6060>95[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridines

  • To a solution of the corresponding 2-aminopyridine (1.0 eq.) in anhydrous acetone (20 mL), add 1,3-dihaloacetone (1.1 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold acetone, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-(halomethyl)imidazo[1,2-a]pyridine.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Conversion of 1,3-Dibromoacetone to 1,3-Dichloroacetone

  • In a round-bottom flask, dissolve 1,3-dibromoacetone (1.0 eq.) in a suitable solvent (e.g., water or diethyl ether).

  • Add the chloride source (e.g., potassium chloride, 2.5 eq.) to the solution.

  • Stir the mixture vigorously at the specified temperature (see Table 2) for the indicated time.

  • Monitor the conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • After the reaction is complete, extract the product with a suitable organic solvent if the reaction was performed in water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3-dichloroacetone.

  • The crude product can be further purified by distillation or crystallization.[2][3]

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminoheterocycle 2-Aminoheterocycle Quaternary_Salt Intermediate Quaternary Salt 2-Aminoheterocycle->Quaternary_Salt SN2 Alkylation 1,3-Dihaloacetone 1,3-Dihaloacetone 1,3-Dihaloacetone->Quaternary_Salt Fused_Imidazole Fused Imidazole (e.g., Imidazo[1,2-a]pyridine) Quaternary_Salt->Fused_Imidazole Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of fused imidazoles.

experimental_workflow Start Start Mix_Reactants Mix 2-Aminoheterocycle and 1,3-Dihaloacetone Start->Mix_Reactants Reflux Heat to Reflux (4-6 hours) Mix_Reactants->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Workup Reaction Workup (Cooling, Filtration/ Concentration) Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for fused imidazole synthesis.

logical_relationship Glycerol Glycerol Glycerol_Dichlorohydrin Glycerol 1,3-Dichlorohydrin Glycerol->Glycerol_Dichlorohydrin Chlorination 1_3_Dichloroacetone 1,3-Dichloroacetone Glycerol_Dichlorohydrin->1_3_Dichloroacetone Oxidation Epichlorohydrin Epichlorohydrin 1_3_Dichloroacetone->Epichlorohydrin Reduction & Dehydrochlorination Fused_Heterocycles Fused Heterocycles 1_3_Dichloroacetone->Fused_Heterocycles Condensation

Caption: Synthetic relationship of 1,3-dichloroacetone to other key chemicals.

References

Application Notes and Protocols: Reactions of 1,1-Dibromo-3,3-dichloroacetone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3,3-dichloroacetone is a highly electrophilic ketone with four halogen substituents that activate the carbonyl group and adjacent carbon atoms for nucleophilic attack. Its reactivity is analogous to that of other α-haloketones, making it a versatile reagent in organic synthesis. The presence of both bromine and chlorine atoms offers potential for selective reactions under carefully controlled conditions, although bromine is generally a better leaving group than chlorine.

This document outlines the expected reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. The described protocols are based on established procedures for structurally similar compounds such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476) and should be considered as starting points for experimental design. Optimization of reaction conditions is recommended for specific substrates and desired outcomes.

Key Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are anticipated to be:

  • Nucleophilic Substitution: Amines and thiols are expected to displace the halogen atoms, primarily the more labile bromine atoms, via an SN2 mechanism. Depending on the stoichiometry of the nucleophile, mono-, di-, tri-, or tetra-substitution may be possible. These reactions are valuable for the synthesis of highly functionalized acyclic and heterocyclic compounds.

  • Favorskii Rearrangement: In the presence of a base, such as an alkoxide or hydroxide (B78521), α-haloketones undergo rearrangement to form carboxylic acid derivatives.[1][2] For a polyhalogenated substrate like this compound, this reaction can lead to the formation of α,β-unsaturated carboxylic acid derivatives after elimination of HX.[2]

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is expected to yield α-aminoketones and their derivatives. With bifunctional nucleophiles, such as 2-aminoazaheterocycles, these reactions can be employed for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and other related scaffolds of medicinal interest.[3]

Table 1: Expected Products from Reactions with Amine Nucleophiles

Nucleophile TypeExpected Product(s)Potential Applications
Primary Aminesα,α'-Diaminoketones, Heterocycles (e.g., pyrazines)Building blocks for complex molecules
Secondary Aminesα,α'-DiaminoketonesSynthesis of functionalized ketones
2-AminoazaheterocyclesFused Imidazole Derivatives (e.g., Imidazoazines)Scaffolds for drug discovery
Experimental Protocol: Synthesis of Fused Imidazole Derivatives

This protocol is a general procedure adapted from the reaction of 1,3-dihaloacetones with 2-aminoazaheterocycles.[3]

Materials:

  • This compound

  • 2-Amino-substituted heterocycle (e.g., 2-aminopyridine)

  • Anhydrous solvent (e.g., ethanol, acetone, or DMF)

  • Base (optional, e.g., NaHCO₃)

  • Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 2-amino-substituted heterocycle (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.0-1.2 eq) to the solution. The addition may be done portion-wise or as a solution in the reaction solvent to control any exotherm.

  • If a base is used, add it to the reaction mixture (1.0-2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

  • Characterize the purified product by spectroscopic methods (NMR, IR, MS).

G reagents This compound + 2-Aminoazaheterocycle intermediate Intermediate Adduct reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization product Fused Imidazole Derivative cyclization->product Dehydration/ Elimination

Caption: General workflow for the synthesis of fused imidazoles.

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioether derivatives. This reaction is particularly relevant in bioconjugation and drug development, where α-haloketones are used to modify cysteine residues in peptides and proteins.[4]

Table 2: Expected Products from Reactions with Thiol Nucleophiles

Nucleophile TypeExpected Product(s)Potential Applications
Alkyl/Aryl Thiolsα,α'-Dithioether KetonesSynthesis of sulfur-containing compounds
Cysteine (in peptides)Thioether-linked PeptidesPeptide modification and cyclization
Experimental Protocol: Thiol Alkylation

This is a generalized protocol for the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, cysteine-containing peptide)

  • Solvent (e.g., DMF, acetonitrile, or a buffered aqueous solution for biomolecules)

  • Base (e.g., triethylamine, DIPEA, or a buffer for pH control)

  • Stirring apparatus

Procedure:

  • Dissolve the thiol (2.0 eq for complete substitution) in the chosen solvent. For reactions with peptides, a buffer (e.g., phosphate (B84403) or bicarbonate) is typically used to maintain a pH between 7 and 8.[4]

  • Add the base if required.

  • Add a solution of this compound (1.0 eq) in the reaction solvent dropwise to the thiol solution at room temperature or below (e.g., 0 °C) to control the reaction rate.

  • Stir the mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a suitable buffer).

  • Extract the product with an organic solvent if applicable.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

  • Characterize the purified product using appropriate spectroscopic techniques.

G reagents This compound + Thiol sn2 SN2 Reaction reagents->sn2 Nucleophilic Attack product Thioether Product sn2->product Displacement of Halide

Caption: Nucleophilic substitution with a thiol nucleophile.

Favorskii Rearrangement

In the presence of a strong base, such as sodium hydroxide or sodium methoxide (B1231860), this compound is expected to undergo a Favorskii rearrangement. Due to the presence of multiple halogens, the likely outcome is the formation of an α,β-unsaturated carboxylic acid derivative through a cyclopropanone (B1606653) intermediate followed by elimination.[2]

Table 3: Expected Products from Favorskii Rearrangement

Base/NucleophileExpected Product(s)
Hydroxide (e.g., NaOH)α,β-Unsaturated Carboxylic Acid
Alkoxide (e.g., NaOMe)α,β-Unsaturated Ester
Amineα,β-Unsaturated Amide
Experimental Protocol: Favorskii Rearrangement with an Alkoxide

This protocol is a general guideline for the Favorskii rearrangement of a polyhalogenated ketone.

Materials:

  • This compound

  • Alkoxide base (e.g., sodium methoxide or sodium ethoxide)

  • Anhydrous alcohol solvent (corresponding to the alkoxide, e.g., methanol (B129727) or ethanol)

  • Stirring apparatus and inert atmosphere setup

Procedure:

  • Prepare a solution of the alkoxide in the corresponding anhydrous alcohol in a round-bottom flask under an inert atmosphere.

  • Cool the alkoxide solution to a low temperature (e.g., 0 °C or below).

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous alcohol to the cooled alkoxide solution.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting α,β-unsaturated ester by distillation or column chromatography.

  • Characterize the final product by spectroscopic methods.

G start This compound + Base enolate Enolate Formation start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by Base cyclopropanone->attack opening Ring Opening & Elimination attack->opening product α,β-Unsaturated Carboxylic Acid Derivative opening->product

Caption: Mechanism of the Favorskii rearrangement.

Conclusion

This compound represents a highly reactive and potentially versatile building block in organic synthesis. Based on the known chemistry of analogous α-haloketones, it is expected to readily participate in nucleophilic substitution reactions with amines and thiols, and to undergo the Favorskii rearrangement in the presence of base. The protocols provided herein offer a foundation for the exploration of its synthetic utility. Researchers are encouraged to perform careful optimization of reaction conditions to achieve desired outcomes and to fully characterize all products. The unique polyhalogenated structure of this reagent may offer opportunities for novel transformations and the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Halogenated Acetones as Precursors for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Precursor: While the specified precursor for this topic is 1,1-dibromo-3,3-dichloroacetone, a thorough literature search reveals its primary identification is as a disinfection byproduct in water treatment, with scarce to non-existent documentation of its application in heterocyclic synthesis. In contrast, symmetrically substituted dihaloacetones, such as 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone (B16897) , are extensively used and well-documented precursors for a wide array of heterocyclic compounds.

Therefore, these application notes will focus on the versatile and established roles of 1,3-dichloroacetone and 1,3-dibromoacetone as robust building blocks in the synthesis of valuable heterocyclic scaffolds for pharmaceutical and materials science research.

Application Note 1: Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classical and reliable method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. 1,3-Dihaloacetones serve as effective α-haloketone synthons in this reaction, leading to the formation of functionalized thiazoles which are key components in many pharmaceutical agents.

General Reaction Scheme:

The reaction between 1,3-dichloroacetone and an N,N-disubstituted amidinothiourea yields a (2-amino-5-thiazolyl)chloromethyl ketone. The use of excess amidinothiourea can lead to the formation of a bis-thiazolyl ketone dimer.

Quantitative Data for Thiazole Synthesis
PrecursorThiourea ComponentSolventConditionsProductYield (%)Ref.
1,3-DichloroacetoneN,N-Dimethylacetamidine-thiourea adductIsopropanol (B130326)Reflux, 3 hr(2-Dimethylamino-4-methyl-5-thiazolyl) chloromethyl ketone21%
1,3-DichloroacetoneN,N-Diethylacetamidine-n-butylisothiocyanate adductIsopropanolReflux, 3 hr(2-n-Butylamino-4-methyl-5-thiazolyl) chloromethyl ketone35%
1,3-DichloroacetoneN-Methylthiourea-DMF acetal (B89532) adductIsopropanolReflux, 3 hr(2-Methylamino-4-methyl-5-thiazolyl) chloromethyl ketone40%
1,3-DichloroacetoneN-AcetylthioureaIsopropanolReflux, 3 hrbis(2-Dimethylamino-4-methyl-5-thiazolyl) ketone-
Experimental Protocol: Synthesis of (2-n-Butylamino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride (8)

This protocol is adapted from the general synthesis of thiazoles described by Singh, H. et al..

  • Preparation of Amidinothiourea Adduct (5): Mix n-Butyl isothiocyanate (3.5 g) with N,N-diethylacetamidine (3.5 g). Maintain the mixture at 100°C for 2 hours and then allow it to cool.

  • Cyclocondensation: Dissolve the obtained adduct (5) in isopropanol (50 ml).

  • Add the solution dropwise with stirring to a solution of 1,3-dichloroacetone (3.9 g) in isopropanol (50 ml).

  • Stir the mixture and reflux for 3 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Convert the product to its hydrochloride salt. Recrystallize from a methanol-isopropanol mixture to yield the final product (3 g).

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification Amidine Amidine Adduct Form Amidinothiourea Adduct (100°C, 2hr) Amidine->Adduct Isothiocyanate Isothiocyanate Isothiocyanate->Adduct DCA 1,3-Dichloroacetone in Isopropanol Mix Mix Adduct with DCA Solution DCA->Mix Adduct->Mix Reflux Reflux (3 hours) Mix->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Recrystallize Recrystallize from Methanol/Isopropanol Evaporate->Recrystallize Product Final Product: Chloromethyl Thiazolyl Ketone Recrystallize->Product

Caption: General workflow for the synthesis of thiazole derivatives.

Application Note 2: Synthesis of Imidazo[1,2-a]azine Derivatives

1,3-Dihaloacetones are key reagents for the synthesis of fused imidazole (B134444) heterocycles, such as imidazo[1,2-a]pyridines and related systems. The reaction proceeds via condensation of the dihaloacetone with a 2-aminoazine or 2-aminoazole, followed by intramolecular cyclization. These scaffolds are of significant interest in drug discovery.

General Reaction Scheme:

The reaction of 1,3-dibromoacetone or 1,3-dichloroacetone with 2-aminoazaheterocycles initially forms an intermediate quaternary salt, which then undergoes cyclization to yield the corresponding bromomethyl or chloromethyl-substituted imidazoazine.

Quantitative Data for Imidazo[1,2-a]pyridine (B132010) Synthesis
PrecursorAmine ComponentSolventConditionsProductYield (%)Ref.
1,3-Dichloroacetone5-Chloro-2-aminopyridineAcetonitrile (B52724)-6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-
1,3-Dibromoacetone2-Aminopyridine (B139424)Acetone-2-Bromomethyl-imidazo[1,2-a]pyridineHigh
1,3-DifluoroacetoneVarious 2-aminoheterocyclesAcetonitrile80 °C, 1-24hMono-fluoromethyl 6,5-heteroaromatic bicyclesup to 96%
Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

This generalized protocol is based on classical methods for imidazo[1,2-a]pyridine synthesis.

  • Reaction Setup: Dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: Add 1,3-dichloroacetone or 1,3-dibromoacetone (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed. The intermediate quaternary salt may precipitate.

  • Cyclization: If the intermediate is isolated, it can be cyclized by heating in a high-boiling solvent or by treatment with a base. Often, the cyclization occurs in situ upon heating.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Haloacetones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetric haloacetones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of asymmetric haloacetones?

A1: Researchers often face several key challenges, including:

  • Low Enantioselectivity: Achieving a high enantiomeric excess (ee) of the desired haloacetone enantiomer can be difficult.

  • Side Reactions: The formation of undesired byproducts, such as di-halogenated or poly-halogenated ketones, can reduce the yield and complicate purification.

  • Purification Difficulties: Separating the desired chiral haloacetone from the starting materials, catalysts, and side products can be challenging due to similar polarities.

  • Reagent Handling and Safety: Some synthetic routes involve hazardous reagents like diazomethane (B1218177), which require stringent safety protocols.

  • Racemization: The chiral center in the haloacetone product can be prone to racemization under certain workup or purification conditions.

Q2: Which synthetic strategies are commonly employed for asymmetric haloacetone synthesis?

A2: Several strategies are utilized, each with its own advantages and challenges:

  • Organocatalytic α-Halogenation: This is a widely used method employing chiral amines, such as proline and its derivatives, to catalyze the enantioselective halogenation of ketones.

  • Biocatalytic Reduction: This method involves the stereoselective reduction of a prochiral α,α-dihaloketone using enzymes like carbonyl reductases (CREDs).

  • Multi-step Synthesis via Diazoketones: This approach often involves the reaction of an activated amino acid with diazomethane to form a diazoketone, which is then halogenated. While effective, it involves the highly toxic and potentially explosive diazomethane.

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used for the enantioselective synthesis of α-azido and α-amino ketones from racemic α-bromo ketones, which can be precursors to other functionalized haloacetones.

Q3: How can I improve the enantioselectivity of my organocatalytic α-halogenation reaction?

A3: Improving enantioselectivity often involves optimizing several reaction parameters. Key factors to consider include the choice of catalyst, solvent, temperature, and the presence of additives. Lowering the reaction temperature, for instance, often leads to higher enantiomeric excess. A systematic screening of these conditions is recommended. For more detailed guidance, please refer to the Troubleshooting Guide section on "Low Enantioselectivity."

Q4: What are the primary safety concerns when working with diazomethane, and how can they be mitigated?

A4: Diazomethane is highly toxic and explosive. Mitigation strategies are crucial and include:

  • Using a dedicated fume hood and blast shield.

  • Employing specialized glassware with fire-polished joints to avoid scratches that can trigger detonation.

  • Generating diazomethane in situ and using it immediately to avoid storage.

  • Using an alternative, less explosive reagent like trimethylsilyldiazomethane (B103560) whenever possible.

  • Quenching any excess diazomethane with acetic acid before disposal.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent issue in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioselectivity start Low Enantioselectivity Observed catalyst Evaluate Catalyst System start->catalyst catalyst->catalyst Try different chiral ligand/catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst appears optimal conditions->conditions Screen solvents, temperature, additives substrate Assess Substrate Quality conditions->substrate Conditions optimized substrate->substrate Re-purify substrate workup Review Workup & Purification substrate->workup Substrate is pure workup->workup Check for racemization during workup/purification solution Improved Enantioselectivity workup->solution No racemization detected

Caption: A logical workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Details
Suboptimal Catalyst Screen different chiral catalysts or ligands.The structure of the organocatalyst is crucial for achieving high enantioselectivity. Small modifications to the catalyst structure can have a significant impact.
Verify catalyst purity and integrity.Impurities in the catalyst can interfere with the reaction and lower the ee. Ensure the catalyst is properly stored and handled.
Optimize catalyst loading.Both too low and too high catalyst loadings can negatively affect enantioselectivity. Perform a study to find the optimal loading.
Incorrect Reaction Conditions Optimize reaction temperature.Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
Screen a variety of solvents.The solvent can significantly influence the catalyst's conformation and the stability of the transition states. Solvents with different polarities and coordinating abilities should be tested.
Investigate the effect of additives.Additives such as water or acids can sometimes improve enantioselectivity in proline-catalyzed reactions by influencing the catalytic cycle. However, the effect of water can be complex, and in some cases, it may suppress the reaction rate.
Substrate Issues Ensure high purity of the starting ketone.Impurities in the substrate can act as catalyst poisons or participate in side reactions.
Workup and Purification Issues Check for racemization.α-Halo ketones can be susceptible to racemization, especially in the presence of acid or base during workup. Analyze the enantiomeric excess at different stages of the process.
Use appropriate purification methods.Chiral chromatography (HPLC or SFC) is often necessary to separate enantiomers and can also help in identifying if racemization is occurring. Avoid harsh conditions during purification.
Issue 2: Low Yield and Formation of Side Products

Low yields are often attributed to the formation of undesired side products. This guide helps identify and mitigate common side reactions.

Troubleshooting Workflow for Low Yield

"purification techniques for 1,1-Dibromo-3,3-dichloroacetone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3,3-dichloroacetone. The information is presented in a question-and-answer format to address specific issues that may be encountered during purification and handling.

Troubleshooting Guides

Q1: My this compound appears to be decomposing during purification. What could be the cause and how can I prevent it?

A1: Decomposition of halogenated ketones is a common issue, often indicated by discoloration (e.g., turning yellow or brown) and the release of acidic fumes (HBr or HCl). The primary causes are exposure to high temperatures, light, and incompatible materials.

  • Thermal Decomposition: Avoid excessive heat during purification. If using distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point.

  • Light Sensitivity: Protect the compound from light by using amber glassware or by wrapping the apparatus with aluminum foil.

  • Incompatibility: Avoid contact with strong bases, which can promote haloform reactions or other decomposition pathways. Ensure all glassware is scrupulously clean and dry. Some sources suggest that the presence of a small amount of water (0.1% up to saturation) can stabilize some alpha-monohalogenated ketones by inhibiting the liberation of hydrogen halides.[1]

Q2: I am having difficulty removing starting materials and byproducts from my crude this compound. What purification strategy should I use?

A2: The choice of purification method depends on the nature of the impurities. For polyhalogenated acetones, a combination of techniques may be necessary.

  • For Non-Volatile Impurities: If your crude product is a solid at room temperature and the impurities are non-volatile (e.g., salts, catalysts), recrystallization is a suitable method. Careful selection of the solvent system is critical.

  • For Volatile Impurities: If the impurities have significantly different boiling points, vacuum distillation is the preferred method. This is particularly useful for separating mono-, di-, tri-, and tetra-halogenated acetone (B3395972) species from each other. Fractional distillation under vacuum can provide higher purity.[2]

  • For Acidic Impurities: Acidic byproducts like HBr or HCl can be removed by washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with water and brine, and then drying the organic layer.

Q3: My recrystallization of this compound is not yielding pure crystals. What can I do?

A3: Recrystallization issues can arise from several factors:

  • Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. You may need to screen several solvents or use a co-solvent system. For similar halogenated ketones, solvents like methanol, ethanol, or hexane (B92381) might be starting points.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.

  • Saturation Level: If the solution is too dilute, you will get a low yield or no crystals. If it is too concentrated, the product may "crash out" as an amorphous solid, trapping impurities.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: Specific experimental data for this compound is limited. However, data for related compounds can provide some guidance.

PropertyValueSource
Molecular Formula C₃H₂Br₂Cl₂OPubChem
Molecular Weight 296.75 g/mol PubChem
Boiling Point Data not available. Likely high with decomposition.-
Melting Point Data not available.-
Appearance Likely a solid or high-boiling liquid at room temperature.Inferred

Q2: Is this compound stable for long-term storage?

A2: Based on the general stability of polyhalogenated ketones, long-term stability can be a concern.[1] To maximize shelf life:

  • Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Consider storing it in a freezer.

  • As mentioned, for some less substituted halogenated ketones, the addition of a very small amount of water has been reported to improve stability.[1]

Q3: What are the primary safety concerns when handling this compound?

A3: Polyhalogenated ketones are generally lachrymatory (tear-inducing) and are toxic.

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Decomposition Products: Be aware that decomposition can release corrosive and toxic hydrogen halide gases.

Experimental Protocols

Disclaimer: The following are generalized protocols based on methods used for similar halogenated ketones. These should be adapted and optimized for this compound with appropriate safety precautions.

General Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature.

    • Monitor for any signs of decomposition (color change). If decomposition occurs, immediately lower the temperature and, if necessary, stop the distillation.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Purification Workflow

PurificationWorkflow start Crude this compound assess_impurities Assess Nature of Impurities start->assess_impurities non_volatile Mainly Non-Volatile Impurities (e.g., salts) assess_impurities->non_volatile Solid Crude volatile Mainly Volatile Impurities (e.g., other halogenated acetones) assess_impurities->volatile Liquid/Oily Crude recrystallization Recrystallization non_volatile->recrystallization Yes wash Aqueous Wash (e.g., NaHCO3) to remove acidic byproducts non_volatile->wash No vacuum_distillation Vacuum Distillation volatile->vacuum_distillation Yes volatile->wash No pure_product Pure Product recrystallization->pure_product fractional_distillation Fractional Vacuum Distillation (for close boiling points) vacuum_distillation->fractional_distillation Impurities have close B.P. vacuum_distillation->pure_product fractional_distillation->pure_product wash->non_volatile wash->volatile

Caption: Troubleshooting workflow for selecting a purification technique.

References

Technical Support Center: Stability of 1,1-Dibromo-3,3-dichloroacetone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3,3-dichloroacetone. The information is designed to address common issues encountered during experimental procedures involving this compound in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution. Haloketones are known to be unstable, particularly in aqueous solutions with a pH greater than 7.[1]Prepare fresh solutions before each experiment. If storage is necessary, acidify the solution to a pH of approximately 1.5 and store at 4°C.[2] This has been shown to maintain the integrity of haloketones for at least one week.[2]
Loss of compound during workup Reaction with nucleophilic reagents or solvents. The carbonyl group in α-haloaldehydes and ketones is highly electrophilic, making them susceptible to nucleophilic attack.Avoid using nucleophilic solvents or reagents if possible. If their use is necessary, conduct the reaction at a low temperature and for the shortest possible duration.
Formation of unexpected byproducts Base-catalyzed degradation via the haloform reaction. In the presence of a base, methyl ketones can undergo exhaustive halogenation followed by cleavage.[3][4][5]Maintain a neutral or acidic pH during your experiments. If a basic medium is required, consider using a non-aqueous solvent and a non-nucleophilic base.
Precipitate formation in solution The compound may be precipitating out of solution due to low solubility or changes in temperature.Ensure that the solvent and concentration are appropriate for your experimental conditions. If necessary, gently warm the solution or use a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store solutions of this compound?

A1: Due to the inherent instability of haloketones, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, the solution should be acidified to a pH of approximately 1.5 and stored at 4°C.[2] This procedure has been shown to preserve the integrity of similar haloketones for at least one week.[2]

Q2: What solvents are compatible with this compound?

Q3: What are the likely degradation products of this compound in a basic aqueous solution?

A3: In a basic aqueous solution, this compound is expected to degrade via the haloform reaction.[3][4][5] This pathway involves the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform. The specific degradation products would likely be 3,3-dichloro-2-oxopropanoic acid and dibromochloromethane, following protonation of the resulting anion.

Q4: How does pH affect the stability of this compound?

A4: The stability of haloketones is significantly influenced by pH. They are generally unstable in aqueous solutions, with this instability increasing at a pH greater than 7 due to base-catalyzed hydrolysis.[1] Acidic conditions (pH ~1.5) have been shown to improve the stability of haloketones in aqueous solutions.[2]

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: To monitor the stability and degradation of this compound, chromatographic methods are recommended. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile haloketones.[2] High-performance liquid chromatography (HPLC) can also be employed for less volatile degradation products.[7]

Degradation Pathway

The most probable degradation pathway for this compound in the presence of a base is the haloform reaction. The following diagram illustrates the key steps of this process.

Haloform_Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Reformation of Carbonyl and Cleavage cluster_2 Step 3: Protonation A This compound C Tetrahedral Intermediate A->C B Hydroxide (OH⁻) B->A D Tetrahedral Intermediate E 3,3-dichloro-2-oxopropanoic acid D->E F Dibromochloromethyl anion (⁻CBr₂Cl) D->F G Dibromochloromethyl anion (⁻CBr₂Cl) I Dibromochloromethane (CHBr₂Cl) G->I H Water (H₂O) H->G

Caption: Proposed haloform reaction pathway for this compound.

References

Technical Support Center: Analysis of Brominated Disinfection Byproducts (DBPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of brominated disinfection byproducts (DBPs).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental analysis of brominated DBPs.

Sample Preparation

Q1: I am observing low recovery of my target brominated DBPs. What are the potential causes and solutions?

A1: Low recovery of brominated DBPs can stem from several factors during sample preparation. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Extraction Efficiency: The choice of extraction solvent and pH are critical. For liquid-liquid extraction (LLE), ensure the solvent is of high purity and appropriate for the target analytes. For instance, methyl tert-butyl ether (MTBE) or pentane (B18724) are commonly used. The sample pH should be adjusted to suppress the ionization of acidic DBPs like haloacetic acids (HAAs), typically to a pH ≤ 0.5.

  • Matrix Effects: The sample matrix, rich in natural organic matter (NOM), can interfere with the extraction process. Consider optimizing your sample cleanup procedure. Solid-phase extraction (SPE) can be an effective alternative to LLE for removing interfering compounds.

  • Analyte Volatility: Some brominated DBPs are volatile. Avoid excessive agitation during extraction and ensure sample and extract temperatures are kept low to minimize losses.

Q2: My sample extracts contain significant interferences, leading to a noisy baseline in my chromatogram. How can I clean up my samples more effectively?

A2: A noisy baseline is often indicative of co-extracted matrix components. Here are some strategies to improve sample cleanup:

  • Solid-Phase Extraction (SPE): SPE offers a more selective extraction compared to LLE, which can significantly reduce matrix interferences. For anionic DBPs like HAAs, a strong anion exchange (SAX) sorbent can be used.

  • Liquid-Liquid Extraction (LLE) Optimization: If using LLE, ensure proper phase separation and avoid collecting any of the aqueous layer with the organic extract. A back-extraction with a clean aqueous solution can sometimes help remove polar interferences from the organic extract.

  • Filtration: For samples with particulate matter, filtration prior to extraction is recommended to prevent clogging of SPE cartridges or contamination of the analytical system.

Gas Chromatography (GC) Analysis

Q3: I am seeing peak tailing for my brominated DBP analytes in the GC chromatogram. What should I do?

A3: Peak tailing in GC analysis can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with polar analytes, causing tailing. Deactivated liners and inert columns are crucial. If you suspect contamination, baking out the column or trimming the first few centimeters of the column can help.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with clean, square cuts at both ends.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try reducing the injection volume or diluting the sample.

Q4: I am observing "ghost peaks" in my blank runs. What is the source of this contamination?

A4: Ghost peaks are peaks that appear in blank runs and are typically due to contamination in the analytical system.

  • Injector Contamination: The septum and liner are common sources of contamination. Regular replacement of the septum and cleaning or replacement of the liner are essential.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or the front of the column, which then elute in subsequent runs. A solvent wash of the syringe and running a solvent blank after a high-concentration sample can help mitigate this.

  • Contaminated Carrier Gas or Solvents: Ensure the use of high-purity carrier gas and solvents. Gas purifiers can help remove contaminants from the carrier gas line.

Derivatization (for Haloacetic Acids)

Q5: I suspect interference during the derivatization of brominated haloacetic acids (HAAs) with acidic methanol (B129727). What could be the cause?

A5: Interference during the derivatization of HAAs is a known issue. Haloacetamides (HAMs) present in the sample can react with acidic methanol to form the same methyl esters as the corresponding HAAs, leading to an overestimation of HAA concentrations. While haloacetonitriles (HANs) have been shown to have a negligible impact, the presence of HAMs should be considered as a potential source of interference.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of brominated DBPs, providing a quick reference for expected performance metrics.

Table 1: Recovery of Haloacetic Acids using SPE-GC/µECD

AnalyteFortification Level (ng/mL)Average Recovery (%)Relative Standard Deviation (%)
Monobromoacetic acid (MBAA)0.295.52.1
198.21.5
4101.11.2
Dibromoacetic acid (DBAA)0.2102.31.8
1103.51.1
4105.20.9
Tribromoacetic acid (TBAA)0.588.73.2
2.592.42.5
1095.81.8
Bromochloroacetic acid (BCAA)0.2108.92.5
1110.41.7
4112.61.3
Bromodichloroacetic acid (BDCAA)0.2113.22.8
1115.11.9
4116.51.4
Dibromochloroacetic acid (DBCAA)0.599.83.5
2.5102.72.3
10104.91.6

Data adapted from Agilent Technologies Application Note.

Table 2: Method Detection Limits (MDLs) for Haloacetic Acids using SPE-GC/µECD

AnalyteMethod Detection Limit (ng/mL)
Monobromoacetic acid (MBAA)0.05
Dibromoacetic acid (DBAA)0.05
Tribromoacetic acid (TBAA)0.1
Bromochloroacetic acid (BCAA)0.05
Bromodichloroacetic acid (BDCAA)0.05
Dibromochloroacetic acid (DBCAA)0.1

Data adapted from Agilent Technologies Application Note.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of brominated DBPs.

Protocol 1: Liquid-Liquid Extraction (LLE) for Brominated Trihalomethanes and other DBPs (Based on US EPA Method 551.1)

  • Sample Collection and Preservation: Collect 50 mL of water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).

  • Extraction:

    • Add 3 mL of MTBE (or 5 mL of pentane) to the sample vial.

    • Shake the vial vigorously for 1-2 minutes.

    • Allow the phases to separate. The organic layer (top layer with MTBE or pentane) contains the extracted DBPs.

  • Analysis:

    • Carefully transfer a portion of the organic extract into a GC vial.

    • Inject 1-2 µL of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) for analysis.

Protocol 2: Micro Liquid-Liquid Extraction and Derivatization for Brominated Haloacetic Acids (Based on US EPA Method 552.3)

  • Sample Collection and Preservation: Collect a 40 mL water sample in a vial containing ammonium chloride as a dechlorinating agent.

  • Acidification: Adjust the sample pH to ≤ 0.5 with concentrated sulfuric acid.

  • Extraction:

    • Add 4 mL of MTBE containing an internal standard to the sample vial.

    • Shake vigorously for 2 minutes.

  • Derivatization:

    • Allow the phases to separate and carefully transfer the MTBE extract to a clean vial.

    • Add acidic methanol to the extract and heat at an appropriate temperature (e.g., 50°C) for 2 hours to convert the HAAs to their methyl esters.

  • Neutralization and Analysis:

    • After cooling, add a saturated sodium bicarbonate solution to neutralize the extract.

    • Inject an aliquot of the final MTBE extract into a GC-ECD for analysis.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

Validation & Comparative

Unraveling the Genotoxic Potential of 1,1-Dibromo-3,3-dichloroacetone in Comparison to Other Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The disinfection of water is a critical public health measure, yet it can lead to the formation of a complex mixture of disinfection byproducts (DBPs). Among these, halogenated organic compounds are of significant concern due to their potential genotoxicity. This guide provides a comparative analysis of the genotoxicity of 1,1-Dibromo-3,3-dichloroacetone, a polyhalogenated ketone, against other commonly found DBPs. By presenting available experimental data, detailed methodologies, and exploring potential mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the risks associated with this and other DBPs.

Comparative Genotoxicity: A Tabular Overview

While direct quantitative genotoxicity data for this compound is limited in publicly available literature, we can infer its potential genotoxicity by examining structurally related haloacetones and other classes of DBPs. The following tables summarize the genotoxic potential of various DBPs as determined by standard assays.

Table 1: Genotoxicity of Selected Haloacetones and Other Ketonic DBPs

CompoundChemical StructureAmes Test (Salmonella typhimurium)Micronucleus AssayComet Assay (DNA Strand Breaks)Carcinogenicity/Tumor Initiation
1,3-Dichloroacetone ClCH₂C(O)CH₂ClPositive in various strains[1]Data not readily availableData not readily availableInitiates tumors in mouse skin[1]
Chloroacetone CH₃C(O)CH₂ClNegative in TA1535 and TA100[2]Data not readily availableData not readily availableData not readily available
1,1-Dichloroacetone CH₃C(O)CHCl₂Weakly mutagenic[2]Data not readily availableData not readily availableDid not initiate tumors in mouse skin[1]
1,1,3-Trichloroacetone ClCH₂C(O)CHCl₂Positive in Ames Assay[1]Data not readily availableData not readily availableInitiates tumors in mouse skin[1]
Bromoacetone CH₃C(O)CH₂BrData not readily availableData not readily availableData not readily availableData not readily available

Table 2: Genotoxicity of Other Common Disinfection Byproducts

DBP ClassCompound ExampleAmes Test (Salmonella typhimurium)Micronucleus AssayComet Assay (DNA Strand Breaks)General Remarks
Trihalomethanes (THMs) Chloroform (CHCl₃)Generally negativeGenerally negativePositive at high concentrationsCarcinogenic in rodents.
Bromodichloromethane (CHBrCl₂)Mixed resultsPositivePositiveMore genotoxic than chloroform.
Haloacetic Acids (HAAs) Dichloroacetic acid (DCA)NegativePositive in vivo[3]Positive in vivo[3]Carcinogenic in rodents.[1]
Trichloroacetic acid (TCA)NegativeNegativePositiveCarcinogenic in rodents.[1]
Haloacetonitriles (HANs) Dichloroacetonitrile (DCAN)Positive[4]Negative in vivo[4]Induces Sister Chromatid Exchanges[4]Generally more genotoxic than THMs and HAAs.
Dibromoacetonitrile (DBAN)Positive[4]Negative in vivo[4]Induces Sister Chromatid Exchanges[4]Brominated HANs are more genotoxic than chlorinated ones.[4]

Experimental Protocols: A Closer Look at the Methodologies

The assessment of genotoxicity relies on a battery of well-established in vitro and in vivo assays. Understanding the principles and procedures of these tests is crucial for interpreting the data and designing further studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used primary screening assay for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay assesses the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.

General Protocol:

  • Strain Selection: Specific strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are chosen to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction), which contains metabolic enzymes (e.g., cytochrome P450s) that can convert a non-mutagenic compound (promutagen) into a mutagenic metabolite.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).

General Protocol:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human lymphocytes) are cultured in vitro.

  • Exposure: The cells are exposed to various concentrations of the test compound for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The principle of the assay is based on the migration of fragmented DNA out of the nucleus under the influence of an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A suspension of single cells is prepared from the test system (in vitro cell culture or in vivo tissue).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will relax and migrate towards the anode.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.

  • Data Analysis: Various parameters, such as tail length, percentage of DNA in the tail, and tail moment, are used to quantify the extent of DNA damage.

Potential Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of haloacetones, including this compound, is likely mediated through their metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA.

Metabolic Activation of Haloacetones

Halogenated ketones can undergo metabolic transformation through several pathways, primarily involving cytochrome P450 (CYP450) enzymes and glutathione (B108866) S-transferases (GSTs).

  • Cytochrome P450-mediated Oxidation: CYP450 enzymes can oxidize haloacetones, potentially leading to the formation of unstable intermediates that can generate reactive oxygen species (ROS) or directly act as alkylating agents.

  • Glutathione S-transferase-mediated Conjugation: GSTs catalyze the conjugation of glutathione (GSH) to the electrophilic carbon atoms of haloacetones. This is generally a detoxification pathway, but in some cases, the resulting GSH conjugates can be further metabolized to reactive species. For dihaloalkanes, conjugation with GSH can lead to the formation of a reactive episulfonium ion that can directly alkylate DNA. A similar mechanism may be plausible for dihaloacetones.

Below is a conceptual workflow illustrating the potential metabolic activation of a generic dihaloacetone leading to DNA damage.

Metabolic_Activation_of_Dihaloacetone cluster_0 Cellular Environment Dihaloacetone Dihaloacetone Reactive Intermediate Reactive Intermediate Dihaloacetone->Reactive Intermediate CYP450 Oxidation GSH Conjugate GSH Conjugate Dihaloacetone->GSH Conjugate GST Conjugation CYP450 CYP450 GST GST DNA DNA Reactive Intermediate->DNA Alkylation GSH Conjugate->Reactive Intermediate Further Metabolism (potential) DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage

Caption: Potential metabolic activation pathways of dihaloacetones leading to DNA damage.

DNA Damage and Repair Pathways

Once reactive metabolites are formed, they can induce various types of DNA lesions, primarily through alkylation of DNA bases. This damage, if not properly repaired, can lead to mutations and chromosomal aberrations. The cell possesses a complex network of DNA repair pathways to counteract such damage.

The diagram below illustrates a simplified overview of how DNA damage induced by an alkylating agent (such as a reactive metabolite of a haloacetone) can trigger cellular DNA damage response and repair pathways.

DNA_Damage_Response cluster_1 DNA Damage and Repair cluster_2 Cellular Outcomes Alkylating_Agent Reactive Metabolite (from Haloacetone) DNA_Damage DNA Alkylation (e.g., DNA Adducts) Alkylating_Agent->DNA_Damage Damage_Recognition Damage Recognition (e.g., Sensor Proteins) DNA_Damage->Damage_Recognition Signal_Transduction Signal Transduction Cascade (e.g., ATM/ATR Kinases) Damage_Recognition->Signal_Transduction Effector_Proteins Effector Proteins Signal_Transduction->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., BER, NER) Effector_Proteins->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) Effector_Proteins->Apoptosis

Caption: Simplified signaling pathway of DNA damage response to alkylating agents.

Conclusion

The available evidence on structurally similar compounds strongly suggests that this compound possesses genotoxic potential. Halogenated acetones, as a class, have demonstrated mutagenic and carcinogenic activities in various assays. The presence of both bromine and chlorine atoms in the molecule is likely to enhance its reactivity and, consequently, its genotoxicity.

For a definitive risk assessment, further experimental studies on this compound are imperative. Quantitative data from a battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, are needed. Furthermore, research into its metabolic pathways and the identification of specific DNA adducts will provide a clearer understanding of its mechanism of genotoxicity. This knowledge is crucial for regulatory agencies and for industries where exposure to such DBPs may occur, including the pharmaceutical sector, where water quality is of paramount importance. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct further investigations and contribute to a more comprehensive understanding of the genotoxic risks posed by this and other disinfection byproducts.

References

A Comparative Guide to Validated Analytical Methods for 1,1-Dibromo-3,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of halogenated acetones like 1,1-Dibromo-3,3-dichloroacetone is critical for process control, impurity profiling, and stability studies. While specific validated methods for this particular compound are not extensively published, this guide provides a comparative overview of the most suitable analytical techniques and outlines the validation process based on established regulatory guidelines such as those from the International Council for Harmonisation (ICH). The principles and methodologies described are directly applicable to establishing a robust and reliable analytical procedure for this compound.

The primary analytical technique for volatile halogenated compounds is Gas Chromatography (GC). The comparison will focus on two common detectors: the Electron Capture Detector (ECD) and the Mass Spectrometer (MS).

Comparison of Analytical Techniques: GC-ECD vs. GC-MS

Gas Chromatography is the preferred method for separating volatile and semi-volatile compounds like this compound. The choice of detector is crucial and depends on the specific requirements of the analysis, such as sensitivity and selectivity.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to electrophilic compounds, particularly halogenated molecules. The ECD can achieve very low detection limits, making it ideal for trace-level analysis. However, its response can be non-linear, and it is susceptible to matrix interferences, which may lead to false positives.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method combines the separation power of GC with the high selectivity and identification capabilities of MS. GC-MS provides structural information, allowing for unambiguous identification of the analyte. While it may be less sensitive than GC-ECD for certain halogenated compounds, its high selectivity minimizes matrix interference, making it a more robust and specific method.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics for the validation of analytical methods for a compound like this compound using GC-ECD and GC-MS. The acceptance criteria are based on the ICH Q2(R1) guidelines.

Validation ParameterGC-ECDGC-MS (Scan/SIM)Typical Acceptance Criteria (ICH Q2(R1))
Specificity Demonstrated by baseline resolution from other components. Susceptible to co-eluting interferences.Demonstrated by unique mass spectrum and retention time. High specificity.The analytical signal of the analyte should not be affected by other components (impurities, matrix, etc.).
Linearity (R²) > 0.99 (May require linearization)> 0.995R² ≥ 0.99
Range Typically 70-130% of the target concentration.Typically 70-130% of the target concentration.The range should cover the expected concentrations in the samples.
Accuracy (% Recovery) 95-105%98-102%Typically 80-120% for impurities and 98-102% for the main component.
Precision (% RSD)
- Repeatability≤ 2%≤ 1.5%Typically ≤ 2% for the main component.
- Intermediate Precision≤ 3%≤ 2%Typically ≤ 3% for the main component.
Limit of Detection (LOD) Lower (e.g., pg/mL range)Higher than ECD (e.g., ng/mL range)Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Lower (e.g., ng/mL range)Higher than ECD (e.g., µg/mL range)Signal-to-Noise ratio of 10:1.
Robustness ModerateHighThe method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are example protocols for the validation of a GC method for this compound.

Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibrated range.

Gas Chromatography (GC) Method
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-VRX.

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Detector Conditions
  • ECD: Detector temperature of 300°C. Nitrogen make-up gas.

  • MS: Transfer line temperature of 280°C. Ion source temperature of 230°C. Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.

Validation Experiments
  • Specificity: Analyze blank solvent, a placebo sample (matrix without the analyte), and the sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte. For GC-MS, compare the mass spectra.

  • Linearity: Inject a series of at least five concentrations of the working standard solutions. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of the analyte at three levels (e.g., 80%,

"relative stability of brominated versus chlorinated acetones"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of reagents is paramount for predictable and reproducible outcomes. This guide provides a comparative analysis of the relative stability of brominated and chlorinated acetones, supported by experimental data, to inform their selection and handling in various applications.

The stability of halogenated acetones is a critical factor influencing their reactivity, storage, and degradation pathways. The primary determinant of their stability is the nature of the carbon-halogen bond. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, rendering brominated acetones more reactive and less stable under certain conditions. This is reflected in their susceptibility to hydrolysis and photodecomposition.

Comparative Stability Data

The following tables summarize key quantitative data on the stability of brominated and chlorinated acetones.

ParameterBromoacetone (B165879)Chloroacetone (B47974)Reference
Hydrolysis Rate Constant 1.1 x 10⁻⁴ s⁻¹ (at 353 K in pure water)1 x 10⁻⁹ s⁻¹ (calculated at 293 K)[1]
Too slow to measure at 336.5 K8 x 10⁻⁶ hr⁻¹ (at 298 K)[1][2]
Photolytic Quantum Yield ~ 1~ 0.5[1][3]
Atmospheric Photolysis Lifetime On the order of hours-[3]
Aqueous Photolysis Lifetime 26 hours-[1]
Bond TypeGeneral Bond Dissociation Energy (kJ/mol)Reference
C-Br276 - 285[4][5]
C-Cl327 - 339[4][5]

Note: Bond dissociation energies are general values for the C-X bond and can vary slightly depending on the specific molecular structure.

Experimental Protocols

The data presented above is derived from specific experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing further studies.

Hydrolysis Rate Determination

The hydrolysis rates of haloacetones are typically determined by monitoring their concentration over time in an aqueous solution at a constant temperature.

  • Sample Preparation: A known concentration of the haloacetone is dissolved in pure water or a buffered solution.

  • Incubation: The solution is maintained at a constant temperature in a sealed container to prevent evaporation.

  • Sampling and Analysis: Aliquots are withdrawn at specific time intervals. The concentration of the haloacetone is then quantified using techniques such as gas chromatography (GC) coupled with a suitable detector (e.g., mass spectrometry or electron capture detector).

  • Rate Constant Calculation: The natural logarithm of the haloacetone concentration is plotted against time. For a first-order reaction, the negative of the slope of this plot gives the rate constant (k). The Arrhenius equation can be used to determine the temperature dependence of the reaction rate.[1]

Photolytic Quantum Yield and Lifetime Measurement

Photochemical stability is assessed by measuring the quantum yield of photolysis, which is the number of molecules decomposed per photon absorbed.

  • UV-Vis Spectroscopy: The UV absorption cross-sections of the haloacetones in the gas or aqueous phase are determined using a UV-Vis spectrophotometer. This provides information on the wavelengths of light the molecule absorbs.[1][3]

  • Photolysis Experiment: The haloacetone sample is placed in a reaction chamber and irradiated with a light source of a known wavelength and intensity (e.g., a mercury lamp or a laser).

  • Concentration Monitoring: The decrease in the concentration of the haloacetone is monitored over time using analytical techniques like GC or Fourier-transform infrared (FTIR) spectroscopy.[3]

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated by dividing the rate of photochemical decomposition by the rate of photon absorption. A quantum yield of 1 indicates that every absorbed photon leads to the decomposition of one molecule.[1] The atmospheric lifetime is then estimated based on the solar actinic flux and the calculated quantum yield.

Factors Influencing Stability

The relative stability of brominated versus chlorinated acetones is governed by several key factors.

StabilityFactors cluster_factors Key Factors cluster_stability Relative Stability Bond_Strength C-X Bond Strength Bromoacetone Bromoacetone (Less Stable) Bond_Strength->Bromoacetone Weaker C-Br bond Chloroacetone Chloroacetone (More Stable) Bond_Strength->Chloroacetone Stronger C-Cl bond Electronegativity Halogen Electronegativity Electronegativity->Chloroacetone Higher C-Cl polarity Leaving_Group_Ability Leaving Group Ability Leaving_Group_Ability->Bromoacetone Br⁻ is a better leaving group

Caption: Factors influencing the relative stability of halogenated acetones.

Conclusion

The experimental data clearly indicates that brominated acetones are generally less stable than their chlorinated counterparts . The weaker carbon-bromine bond leads to faster rates of hydrolysis and a higher quantum yield for photolysis. This increased reactivity of bromoacetone makes it a more potent alkylating agent but also necessitates more careful handling and storage to prevent degradation. In contrast, the greater stability of chloroacetone may be advantageous in applications requiring a less reactive species or longer shelf life. The choice between a brominated or chlorinated acetone (B3395972) will ultimately depend on the specific requirements of the chemical reaction or application, with a clear understanding of their relative stabilities being crucial for successful and safe implementation.

References

A Comparative Analysis of Haloacetone Formation Potentials in Water Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Formation Potentials of Haloacetones

This guide provides an objective comparison of the formation potentials of different haloacetones, a class of disinfection byproducts (DBPs) that can form during water treatment processes. Understanding the formation potential of these compounds is critical for researchers, scientists, and drug development professionals involved in assessing water quality and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the chemical pathways involved.

Comparative Formation Potentials of Haloacetones

Haloacetones are ketones containing one or more halogen atoms (chlorine, bromine, or iodine). Their formation in drinking water is a consequence of the reaction between disinfectants, such as chlorine, and natural organic matter (NOM) present in the source water. The propensity for different haloacetones to form can vary significantly based on the type of halogen present and other water quality parameters.

The formation of brominated DBPs, including bromoacetones, is generally favored over their chlorinated counterparts when bromide is present in the water source. Studies comparing the formation of various DBPs have shown that concentrations of brominated species are often higher than their chlorinated analogues. This is attributed to the greater efficacy of bromine as a halogenating agent compared to chlorine.

While specific comparative data for a wide range of haloacetones is limited, the general trend observed for other DBP classes, such as trihalomethanes (THMs) and haloacetonitriles (HANs), suggests a higher formation potential for brominated and iodinated acetones compared to chlorinated acetones. The presence of bromide and iodide ions in water can lead to the formation of more toxic brominated and iodinated DBPs.

Table 1: Summary of Relative Formation Potentials of Haloacetones

Haloacetone TypeRelative Formation PotentialNotes
Chloroacetones LowerGenerally lower formation potential compared to brominated and iodinated analogues in the presence of bromide and iodide.
Bromoacetones HigherFormation is enhanced in the presence of bromide ions. Bromine is a more effective halogenating agent than chlorine.
Iodoacetones Potentially HigherIod

Safety Operating Guide

Personal protective equipment for handling 1,1-Dibromo-3,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1-Dibromo-3,3-dichloroacetone

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound demanding rigorous safety protocols due to its likely high toxicity and hazardous nature. The following procedures are based on information for structurally similar halogenated ketones and are intended to ensure the highest level of safety in the laboratory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Likely to be fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and eye damage.[2][3]

  • Eye Damage: Poses a risk of serious eye damage.[1][2]

  • Mutagenicity: May be mutagenic for bacteria and yeast.[1]

  • Environmental Hazards: Potentially very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

Due to the severe hazards, a comprehensive PPE ensemble is mandatory. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with a combination cartridge (organic vapor/acid gas/particulate) or a Self-Contained Breathing Apparatus (SCBA).[4][5]Protects against inhalation of toxic dust and vapors, which can be fatal.[1][2]
Eyes/Face Full-face respirator or chemical splash goggles in combination with a face shield.[6]Provides maximum protection against splashes and vapors that can cause severe eye damage.[1][2]
Hands Double gloving: inner nitrile glove covered by an outer chemical-resistant glove (e.g., butyl rubber or neoprene).Ensures protection against direct skin contact, which can be fatal. Gloves must be inspected before use and changed immediately upon contamination.[2][6]
Body Chemical-resistant suit or a lab coat worn over a long-sleeved shirt and long pants. A chemical-resistant apron is also recommended.[4][7]Protects skin from exposure to the chemical.
Feet Closed-toe, chemical-resistant boots.[4][5]Protects feet from spills.

Operational and Disposal Plans

Handling Protocol
  • Preparation:

    • Work exclusively in a certified chemical fume hood with high-efficiency particulate air (HEPA) filtration.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[8]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Inform colleagues in the vicinity of the planned work with this highly hazardous material.

  • Donning PPE:

    • Follow a strict donning sequence: shoe covers, inner gloves, lab coat/suit, respirator, face shield/goggles, and finally outer gloves.

  • Handling the Compound:

    • Handle as a poisonous solid.[1]

    • Use tools such as spatulas and tongs to manipulate the solid, avoiding direct contact.

    • Keep the container tightly closed when not in use.[1][2]

    • Work on a disposable absorbent bench liner to contain any potential spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the reverse order of donning, ensuring that the outer, contaminated layer does not touch the skin.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact the institution's environmental health and safety department immediately. Do not touch spilled material.[1]

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including disposable PPE, bench liners, and cleaning materials, must be considered hazardous waste.

  • Waste Collection: Collect all solid waste in a dedicated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in regular trash. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Test Eyewash & Safety Shower prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe4 Outer Gloves prep3->ppe4 Proceed to Handling ppe1 Inner Gloves ppe2 Chemical Suit / Lab Coat ppe1->ppe2 ppe3 Respirator ppe2->ppe3 ppe3->ppe4 handle1 Work in Fume Hood ppe4->handle1 handle2 Use Appropriate Tools handle1->handle2 emergency Follow Emergency Procedures (Spill, Exposure) handle1->emergency In Case of Incident handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Certified Vendor clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.